molecular formula C8H8N4O B6263792 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol CAS No. 1146295-74-0

2-amino-4-(4H-1,2,4-triazol-4-yl)phenol

Cat. No.: B6263792
CAS No.: 1146295-74-0
M. Wt: 176.18 g/mol
InChI Key: IHPJMFMODYHFIS-UHFFFAOYSA-N
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Description

2-amino-4-(4H-1,2,4-triazol-4-yl)phenol is a chemical compound with the molecular formula C8H8N4O and a molecular weight of 176.18 g/mol . It features a phenolic ring and a 1,2,4-triazole ring, making it a potential multifunctional ligand for coordination chemistry. Compounds containing the 1,2,4-triazole scaffold are of significant interest in medicinal and materials chemistry due to their rich coordination chemistry and broad potential applications . The 1,2,4-triazole moiety is known for its strong donor properties and can coordinate to metal ions through its nitrogen atoms, leading to the formation of complexes with potential catalytic, magnetic, or optical properties . Furthermore, 1,2,4-triazole derivatives are widely investigated in pharmaceutical research for a range of biological activities, which may include anti-cancer, anti-microbial, and anti-inflammatory effects, among others . The presence of both amino and phenolic hydroxyl groups on this molecule provides additional sites for chemical modification and metal chelation, enhancing its versatility as a building block for the synthesis of more complex molecules, such as Schiff bases or polymers . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1146295-74-0

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

2-amino-4-(1,2,4-triazol-4-yl)phenol

InChI

InChI=1S/C8H8N4O/c9-7-3-6(1-2-8(7)13)12-4-10-11-5-12/h1-5,13H,9H2

InChI Key

IHPJMFMODYHFIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=C2)N)O

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol

A retrosynthetic approach to this compound allows for the deconstruction of the target molecule into simpler, commercially available starting materials.

Disconnection Strategies for Phenol (B47542) and Triazole Scaffolds

The primary disconnection strategy involves cleaving the bond between the nitrogen atom of the triazole ring and the phenyl ring. This leads to two key synthons: a 4-amino-1,2,4-triazole (B31798) anion and a substituted phenyl cation, or a 1,2,4-triazole (B32235) synthon and a substituted aminophenol.

A plausible retrosynthetic pathway is outlined below:

Target Molecule: this compound

Disconnection 1 (C-N bond):

Synthon A: 4-amino-1,2,4-triazole

Synthon B: 2-amino-4-halophenol or a related derivative with a suitable leaving group. This disconnection suggests a nucleophilic aromatic substitution reaction.

Disconnection 2 (Triazole ring formation):

Synthon C: A substituted aminophenol precursor, such as 2-amino-4-hydrazinylphenol.

Synthon D: A one-carbon source, such as formic acid or a derivative, to complete the triazole ring.

Key Precursors and Synthetic Building Blocks

Based on the retrosynthetic analysis, several key precursors can be identified for the synthesis of this compound.

Precursor/Building BlockCorresponding SynthonRationale
4-Amino-1,2,4-triazoleSynthon AA readily available heterocyclic amine that can act as a nucleophile. nih.govorgsyn.org
2-Amino-4-nitrophenolPrecursor to Synthon BCan be synthesized by partial reduction of 2,4-dinitrophenol (B41442). orgsyn.org The nitro group can be converted to a diazonium salt for subsequent coupling or a leaving group.
4-ChlorophenolPrecursor to Synthon BCan undergo nitration and subsequent reduction to form a substituted aminophenol. nih.gov
Hydrazine (B178648)Precursor to Synthon CA key component in the formation of the triazole ring. nih.govgoogle.com
Formic AcidSynthon DA common one-carbon source for constructing the 1,2,4-triazole ring. google.com

Established Synthetic Routes to this compound and its Analogs

While a direct, single-step synthesis for this compound is not prominently documented, multi-step pathways involving the synthesis of the triazole and phenol moieties followed by their coupling are established for analogous structures.

Multi-Step Synthesis Pathways

A common strategy for the synthesis of 4-aryl-4H-1,2,4-triazoles involves the reaction of an aromatic amine with reagents that form the triazole ring. nih.govmdpi.com An analogous approach for the target molecule would likely involve the following steps:

Synthesis of a Substituted Aminophenol: The synthesis can start from a readily available phenol derivative. For instance, 4-nitrophenol (B140041) can be reduced to 4-aminophenol. researchgate.net To obtain the desired 2-amino-4-substituted phenol, a starting material like 2,4-dinitrophenol can undergo selective reduction of one nitro group to an amino group, yielding 2-amino-4-nitrophenol. orgsyn.org

Formation of the Triazole Ring: The substituted aminophenol can then be used to construct the triazole ring. One method involves the reaction of a hydrazine derivative with a one-carbon source. google.com For example, reacting a phenylhydrazine (B124118) with formic acid can lead to the formation of a 1,2,4-triazole ring.

An alternative multi-step synthesis involves preparing 4-amino-1,2,4-triazole separately and then coupling it with a suitable phenol derivative. The synthesis of 4-amino-1,2,4-triazole can be achieved by reacting hydrazine with formic acid. orgsyn.orggoogle.com

Application of Cycloaddition Reactions in Triazole Ring Formation

Cycloaddition reactions are a powerful tool for the construction of heterocyclic rings, including the 1,2,4-triazole system. researchgate.net Specifically, [3+2] cycloaddition reactions are commonly employed. isres.org

One approach involves the reaction of a 1,3-dipole with a dipolarophile. For the synthesis of 1,2,4-triazoles, this can involve the reaction of nitriles with diazo compounds and a nitrogen source. For instance, a copper-catalyzed [3+2] annulation of nitriles, 2-diazoacetonitriles, and aryldiazonium salts can afford 1-aryl-5-cyano-1,2,4-triazoles. isres.org While not a direct route to the target molecule, this highlights the utility of cycloaddition chemistry in forming the core triazole structure.

Another photochemical approach involves the reaction of acceptor-only diazoalkanes with azodicarboxylates to form an azomethine ylide, which then undergoes a dipolar cycloaddition with a nitrile to yield a 1,2,4-triazole. nih.gov

Cycloaddition TypeReactantsCatalyst/ConditionsProduct Type
[3+2] AnnulationNitriles, 2-diazoacetonitriles, aryldiazonium saltsCopper-enabled1-Aryl-5-cyano-1,2,4-triazoles isres.org
Photochemical [3+2] CycloadditionAcceptor-only diazoalkanes, azodicarboxylates, nitrilesBlue light irradiation1,2,4-Triazoles nih.gov
[4+2] CycloadditionVinyldiazoacetates, azoalkenesLight irradiationBicyclo[4.1.0]tetrahydropyridazine derivatives google.com

Condensation and Amination Reactions in the Synthesis of Derivatives

Condensation and amination reactions are crucial for the synthesis of derivatives of this compound, allowing for the introduction of various functional groups.

Condensation Reactions: The amino group on the triazole ring or the aminophenol can readily undergo condensation with aldehydes and ketones to form Schiff bases. researchgate.netresearchgate.net For example, 4-amino-4H-1,2,4-triazole reacts with various aryl aldehydes to yield the corresponding imine derivatives. researchgate.net These Schiff bases can serve as intermediates for the synthesis of more complex heterocyclic systems.

Amination Reactions: Direct amination of phenols to produce aminophenols is a challenging but important transformation. Catalytic methods have been developed to achieve this. For example, a rhodium-catalyzed amination of phenols with amines provides a direct route to anilines. organic-chemistry.org Furthermore, biocatalytic oxidative amination of para-substituted phenols using a flavoprotein oxidase has been reported. researchgate.net These methods could potentially be applied to introduce the amino group onto a phenol precursor bearing the triazole moiety.

Advanced Synthetic Techniques

The synthesis of this compound and its derivatives can be approached through various advanced techniques that prioritize efficiency, safety, and environmental sustainability. These methods represent the forefront of modern chemical manufacturing.

Green Chemistry Approaches for the Synthesis of this compound

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like 1,2,4-triazoles to minimize environmental impact. These approaches focus on the use of safer solvents, renewable starting materials, and catalytic methods to improve atom economy and reduce waste. An efficient, green strategy for synthesizing 1,4-disubstituted-1,2,3-triazoles has been developed using an ionic liquid under solvent-free conditions, highlighting a potential pathway for greener synthesis of related triazole compounds. nih.gov

The development of novel catalysts is a cornerstone of green synthetic chemistry. For the synthesis of 1,2,4-triazole derivatives, several catalytic systems have been explored to facilitate reactions under milder, more environmentally friendly conditions.

Acidic Ion Exchange Resins: Insoluble polymers with acidic functional groups, such as Amberlyst 15 resin, have been successfully used as catalysts for the synthesis of 4-amino-1,2,4-(4H)triazole derivatives. google.com This method involves reacting hydrazine with a carboxylic acid, and the solid-supported catalyst can be easily removed by filtration, simplifying purification and allowing for catalyst recycling. google.com This approach offers high yield and purity under relatively mild conditions. google.com

Ionic Liquids: Ionic liquids, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) acetate (B1210297), have been employed as catalysts for the synthesis of 1,2,3-triazole derivatives. nih.gov These reactions can proceed under solvent-free conditions, offering a green alternative to traditional methods. nih.gov

Basic Catalysts: Simple bases like triethylamine (B128534) are often used to catalyze the formation of triazole rings and their derivatives. mdpi.com While effective, the focus in green chemistry is to replace such reagents with more recyclable or benign alternatives.

Table 1: Catalysts in Environmentally Benign Triazole Synthesis

Catalyst Type Example Application Advantages
Acidic Ion Exchange Resin Amberlyst 15 Synthesis of 4-amino-1,2,4-(4H)triazole derivatives Recyclable, easy separation, mild reaction conditions, high yield and purity. google.com
Ionic Liquid DBU Acetate Synthesis of 1,4-disubstituted-1,2,3-triazoles Solvent-free conditions, high efficiency. nih.gov

Eliminating volatile organic solvents is a key goal of green chemistry. Research into solvent-free and aqueous media syntheses for triazoles is gaining traction.

Solvent-Free Synthesis: The synthesis of novel amino acid-linked 1,2,3-triazoles has been achieved under solvent-free conditions, demonstrating the feasibility of this approach for creating complex heterocyclic systems without harmful solvents. nih.gov Another method involves the simple grinding of 4-amino-4H-1,2,4-triazole with various aryl aldehydes in the presence of acetic acid for several hours to produce Schiff base derivatives. researchgate.net

Aqueous Media Synthesis: The reaction of hydrazine hydrate (B1144303) with carboxylic acids can be performed in an aqueous solution, which is then distilled to drive the reaction towards the formation of 4-amino-1,2,4-(4H)triazole. google.com Similarly, the cyclization of potassium dithiocarbazinate salts with hydrazine hydrate can be carried out in water under reflux to form the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol nucleus. researchgate.net

Flow Chemistry and Continuous Processing for Scale-Up

Flow chemistry offers a promising alternative to traditional batch processing for the industrial scale-up of fine chemical synthesis, including that of this compound. This technique involves the continuous pumping of reagents through a reactor, providing superior control over reaction parameters such as temperature, pressure, and mixing.

The multistep sequential flow synthesis of compounds like isopropyl phenol, which involves nitration, reduction, diazotization, and hydrolysis, demonstrates the potential of this technology for complex organic syntheses. allfordrugs.com Such a sequence could be adapted for the synthesis of the target molecule, starting from a substituted phenol. The integration of flow and microwave-assisted synthesis can further enhance reaction rates and yields. allfordrugs.com The use of continuous flow processes allows for rapid reaction times and can be more atom-efficient, as seen in the synthesis of α-difluoromethyl-amino acids. allfordrugs.com

Chemo- and Regioselective Functionalization of this compound

The presence of multiple reactive sites—the amino group, the phenolic hydroxyl group, and the aromatic ring—on this compound makes its selective functionalization a key area of study.

Derivatization at the Amino Group

The exocyclic amino group at the 4-position of the triazole ring is a primary site for derivatization. Its nucleophilic nature allows for reaction with a variety of electrophiles, most notably aldehydes and ketones, to form Schiff bases (imines).

The condensation of 4-amino-4H-1,2,4-triazole or its substituted analogs with various aldehydes is a widely reported transformation. researchgate.netnuph.edu.uanih.gov This reaction is typically carried out by refluxing the reactants in a suitable solvent like ethanol, often with a catalytic amount of acid such as glacial acetic acid. researchgate.netchemmethod.com These reactions lead to the formation of 4-arylideneamino derivatives, which can serve as versatile intermediates for the synthesis of more complex molecules. nuph.edu.ua For instance, Schiff bases derived from 4-amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione have been synthesized by condensation with different substituted aldehydes. nih.gov

Table 2: Examples of Derivatization at the Amino Group of 4-Amino-1,2,4-triazoles

Starting Triazole Reagent Product Type Reference
4-amino-4H-1,2,4-triazole 4-(dimethylamino)benzaldehyde (B131446) Schiff Base (Imine) researchgate.net
4-amino-4H-1,2,4-triazole 4-chlorobenzaldehyde Schiff Base (Imine) researchgate.net
4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol Various Aldehydes 4-(ethyl, aryl)idenamino derivatives nuph.edu.ua
4-amino-1,2,4-triazole 4-aminoacetophenone Schiff Base chemmethod.com

These derivatization reactions are crucial for modifying the properties of the parent molecule and for building larger, more complex structures with potential applications in various fields of chemistry. researchgate.net

Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound derivatives is a key site for chemical modification. For instance, in related compounds, the hydroxyl group can be involved in reactions such as acetylation or methylation. researchgate.net In one study, the treatment of a similar triazole derivative with methyl iodide in the presence of sodium hydroxide (B78521) resulted in the methylation of the phenolic hydroxyl group. researchgate.net Another common transformation is the reaction with acetic anhydride (B1165640), which leads to the formation of an acetylated product. researchgate.net These reactions highlight the reactivity of the phenolic -OH group and its potential for creating a diverse range of derivatives.

Modifications and Substitutions on the Triazole Core

The 1,2,4-triazole ring is a versatile scaffold that allows for various modifications. nih.gov The nitrogen atoms in the ring can undergo electrophilic substitution, while the carbon atoms are susceptible to nucleophilic attack. nih.gov

One common modification is the introduction of substituents at the N-4 position of the triazole ring. This can be achieved through reactions with various electrophiles. For example, the amino group at the N-4 position can be temporarily protected, allowing for selective reactions at other sites. zsmu.edu.ua Following this, Mannich reactions can be employed to introduce aminomethyl groups at the N-2 position of the triazole ring. zsmu.edu.ua

Another important set of reactions involves the thione group, which can be present in a tautomeric equilibrium with a thiol form. tandfonline.comresearchgate.net This thiol group is a nucleophile and can react with electrophiles. For instance, it can be alkylated with reagents like methyl iodide or ethyl bromide. researchgate.net It can also react with 1-chloro-2,4-dinitrobenzene (B32670) to attach a dinitrophenylthio group to the triazole core. researchgate.net

Furthermore, the amino group on the triazole ring can be transformed. It can be condensed with aldehydes to form Schiff bases. tandfonline.comresearchgate.netnuph.edu.ua These Schiff bases can then undergo further reactions. For example, reaction with acetyl chloride can lead to N-acylation. chemmethod.com

The triazole ring itself can be part of a larger fused heterocyclic system. For instance, 4-amino-1,2,4-triazoles can be used as starting materials to synthesize triazolo[3,4-b] researchgate.nettandfonline.comchemmethod.comthiadiazoles by reacting them with carboxylic acids in the presence of phosphorus oxychloride. tandfonline.com

These examples demonstrate the wide array of chemical transformations that can be performed on the triazole core, leading to a diverse library of compounds with potentially interesting biological properties.

Mechanistic Studies of Key Synthetic Steps

Understanding the reaction mechanisms involved in the synthesis of this compound and its derivatives is crucial for optimizing reaction conditions and improving yields.

Reaction Mechanism Elucidation via Kinetic Isotope Effects and Spectroscopic Intermediates

Spectroscopic methods are invaluable for identifying reaction intermediates. For example, in the synthesis of related 1,2,4-triazole derivatives, intermediates are often characterized using techniques like IR, ¹H NMR, and ¹³C NMR spectroscopy. tandfonline.comresearchgate.netmdpi.com For example, the presence of characteristic signals in the NMR spectrum, such as those for NH or CH protons, can confirm the formation of specific intermediates. tandfonline.commdpi.com Similarly, IR spectroscopy can identify functional groups like C=S or C=N, which are characteristic of certain intermediates in triazole synthesis. tandfonline.com The disappearance of starting material signals and the appearance of product signals in these spectra can be monitored over time to understand the reaction progress.

In some cases, intermediates can be isolated and their structures confirmed by X-ray crystallography. mdpi.com This provides definitive evidence for the proposed reaction pathway. While detailed kinetic isotope effect studies for this specific compound are not available, the use of spectroscopic techniques to identify and characterize intermediates is a common and powerful tool for elucidating reaction mechanisms in triazole chemistry.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

While specific experimental NMR data for 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol is not widely published, we can predict the salient features of its ¹H and ¹³C NMR spectra based on its constituent parts: a 1,2,4-trisubstituted aminophenol ring and a 4-substituted 1,2,4-triazole (B32235) ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the phenol (B47542) ring, the protons of the triazole ring, and the protons of the amino and hydroxyl groups. The protons on the phenol ring would appear as a complex multiplet system due to their coupling with each other. The two protons on the triazole ring are chemically equivalent and would likely appear as a sharp singlet. The amino (-NH₂) and hydroxyl (-OH) protons are exchangeable and may appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The phenol ring would exhibit six distinct signals in the aromatic region (typically 110-160 ppm). The two carbon atoms of the triazole ring are expected to be equivalent and thus show a single signal.

Predicted ¹H NMR Data Predicted ¹³C NMR Data
Chemical Shift (ppm) Assignment
~8.0-8.52H, s, Triazole-H
~6.5-7.53H, m, Ar-H
~5.0-6.02H, br s, -NH₂
~9.0-10.01H, br s, -OH

Note: The data in this table is predicted and may vary from experimental values.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to delineate the spin systems within the phenol ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range couplings between protons and carbons (typically over two to three bonds). It would be crucial in establishing the connection between the phenol ring and the triazole ring, for example, by showing a correlation between the triazole protons and the carbon atom of the phenol ring to which the triazole is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the through-space relationships between protons on the phenol ring and the triazole ring, further solidifying the structural assignment.

Should this compound exist in a crystalline form, solid-state NMR (ssNMR) could provide valuable information. Unlike solution-state NMR, which averages out anisotropic interactions, ssNMR can probe the local environment of atoms in the solid state. This can reveal details about polymorphism (the existence of different crystal forms), molecular packing, and intermolecular interactions within the crystal lattice.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide valuable clues about its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental composition. For this compound, the molecular formula is C₈H₈N₄O. uni.lu The predicted exact mass for the protonated molecule ([M+H]⁺) is 177.07709 Da. uni.lu Experimental HRMS data would be expected to confirm this exact mass, thereby verifying the molecular formula.

Predicted Mass Spectrometry Data

Adduct m/z (Predicted)
[M+H]⁺ 177.07709
[M+Na]⁺ 199.05903
[M-H]⁻ 175.06253

Data sourced from PubChem uni.lu

In addition to determining the molecular weight, mass spectrometry can be used to fragment the molecule and analyze the resulting smaller ions. The fragmentation pattern is often characteristic of the compound's structure. For this compound, characteristic fragmentation would likely involve the cleavage of the bond between the phenol and triazole rings, as well as fragmentation of the triazole ring itself. The analysis of these fragmentation pathways would provide further confirmation of the proposed structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, encompassing both IR and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. Each group possesses characteristic vibrational frequencies that serve as a unique fingerprint.

The IR spectrum of this compound is expected to display distinct absorption bands corresponding to its primary functional moieties: the amino group (-NH₂), the hydroxyl group (-OH), and the 1,2,4-triazole ring.

Amino (-NH₂) Group: The amino group typically exhibits two N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The symmetric and asymmetric stretching modes provide a clear indication of the primary amine.

Hydroxyl (-OH) Group: The phenolic O-H stretch is characterized by a strong, broad absorption band, generally found in the 3200-3600 cm⁻¹ range. The broadening is a result of intermolecular hydrogen bonding.

Table 1: Expected Characteristic IR Absorption Bands
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amino (-NH₂)N-H Asymmetric & Symmetric Stretch3300 - 3500
Hydroxyl (-OH)O-H Stretch (H-bonded)3200 - 3600 (Broad)
Triazole RingC=N Stretch1597 - 1635

Vibrational spectroscopy can, in principle, be employed to analyze the conformational isomers of this compound. The primary conformational freedom in this molecule lies in the rotation around the single bond connecting the phenyl ring to the nitrogen atom of the triazole ring. Different rotational conformers (rotamers) would likely exhibit subtle shifts in their vibrational frequencies, particularly those associated with the C-N bond and the adjacent ring structures. By comparing experimental spectra with theoretical calculations for different conformers, it is possible to deduce the most stable conformation in a given state (gas, liquid, or solid). However, specific studies applying this analysis to this compound are not currently available in the public domain.

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Structure

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and the arrangement of molecules within a crystal lattice. To date, a complete single-crystal X-ray structure of this compound has not been reported. The following sections describe the expected structural features based on analysis of its constituent parts and data from closely related compounds.

The molecular geometry is dictated by the spatial arrangement of its atoms. The phenol and triazole rings are both expected to be largely planar, as is typical for sp²-hybridized aromatic and heteroaromatic systems. The key geometric parameter would be the dihedral angle between the plane of the phenol ring and the plane of the triazole ring. In a structurally similar compound, 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol, the dihedral angle between the benzene (B151609) and triazole rings was found to be 33.40(5)° nih.gov. A similar non-planar orientation would be expected for this compound to minimize steric hindrance. A data table of precise bond lengths and angles awaits experimental determination.

Table 2: Expected Molecular Geometry Parameters (Hypothetical)
ParameterExpected ValueBasis of Expectation
Phenol RingPlanarsp² hybridization of carbon atoms
Triazole RingPlanarsp² hybridization of ring atoms
Phenol-Triazole Dihedral AngleNon-zero (e.g., ~30-40°)Steric hindrance minimization; analogy to related structures nih.gov

The functional groups present in the molecule are capable of forming robust intermolecular interactions, which are crucial in defining its solid-state structure.

Hydrogen Bonding: The hydroxyl (-OH) and amino (-NH₂) groups are excellent hydrogen bond donors, while the nitrogen atoms of the triazole ring and the oxygen of the hydroxyl group are effective hydrogen bond acceptors. It is highly probable that a network of hydrogen bonds, such as O-H···N and N-H···N, would be a dominant feature in the crystal structure. For instance, in a related phenol-triazole derivative, molecules were linked into chains by strong O-H···N hydrogen bonds nih.gov.

π-π Stacking: The aromatic phenol ring and the heteroaromatic triazole ring can participate in π-π stacking interactions. These interactions, where the planes of the rings stack on top of each other, would further stabilize the crystal structure. In a similar compound, π-π stacking with a centroid-centroid separation of 3.556 Å was observed between triazole rings, linking molecular layers into a three-dimensional network nih.gov.

The combination of strong, directional hydrogen bonds and weaker, non-directional π-π stacking interactions would give rise to a complex and well-defined supramolecular architecture. The hydrogen bonds would likely assemble the molecules into one- or two-dimensional motifs, such as chains or sheets. These primary structures would then be further organized by π-π stacking and other van der Waals forces to form the final three-dimensional crystal packing nih.gov. The specific arrangement would determine the crystal's physical properties, such as its density and melting point.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For derivatives of hydroxyphenyl-1,2,4-triazole, these methods have been employed to elucidate ground state properties, electronic excitations, and to predict spectroscopic parameters.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. In studies of 3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-ylmethanone derivatives, DFT calculations have been instrumental. uj.ac.zaresearchgate.net These studies often utilize functionals like B3LYP in conjunction with various basis sets to optimize molecular geometries and calculate electronic properties.

Key ground state properties that are typically investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. For instance, in a study of 1,2,4-triazole (B32235) derivatives, the HOMO-LUMO gap was analyzed to understand the chemical reactivity of the compounds. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. Such analyses have been used to predict the reactive sites in hydroxyphenyl-1,2,4-triazole derivatives. researchgate.net

Table 1: Representative Ground State Properties from DFT Calculations on a Hydroxyphenyl-Triazole Analogue

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates the electron-donating ability.
LUMO Energy-1.8 eVIndicates the electron-accepting ability.
HOMO-LUMO Gap4.7 eVRelates to chemical reactivity and stability.
Dipole Moment3.2 DMeasures the overall polarity of the molecule.

Note: The values in this table are representative and are based on data for analogous compounds.

While DFT is excellent for ground state properties, ab initio methods, particularly when combined with time-dependent approaches (TD-DFT), are employed to study electronic excitations and excited-state properties. These calculations are crucial for understanding the photophysical behavior of molecules, such as their absorption and emission of light.

For hydroxyphenyl-azaazulene, a related system, TD-DFT calculations have been used to simulate UV-vis electronic spectra. nih.gov These simulations help in assigning the electronic transitions observed in experimental spectra to specific molecular orbital transitions, such as π → π* or n → π* transitions. The results of these calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths.

Theoretical calculations are a powerful tool for predicting and interpreting spectroscopic data. For hydroxyphenyl-1,2,4-triazole derivatives, DFT has been used to calculate vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts. uj.ac.za

The calculated IR spectra can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes, such as the stretching frequencies of O-H, N-H, and C=N bonds. Similarly, calculated ¹H and ¹³C NMR chemical shifts, after appropriate scaling, can aid in the assignment of signals in experimental NMR spectra. uj.ac.za

UV-Vis spectra are often simulated using TD-DFT to understand the electronic transitions. researchgate.net The comparison between calculated and experimental spectra can help confirm the predominant tautomeric form of the molecule in solution. researchgate.net

Table 2: Predicted Spectroscopic Parameters for a Hydroxyphenyl-Triazole Analogue

SpectrumParameterPredicted Value
IRO-H Stretch3400-3600 cm⁻¹
IRC=N Stretch1580-1620 cm⁻¹
¹H NMRPhenolic -OHδ 9.5-10.5 ppm
¹³C NMRPhenolic C-Oδ 150-160 ppm
UV-Visλmax280-320 nm

Note: The values in this table are representative and are based on data for analogous compounds.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is essential for understanding their conformational flexibility and the stability of different forms.

MD simulations can be performed in both the gas phase and in various solvents to explore the conformational landscape of a molecule. mdpi.com For a molecule like 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol, key conformational degrees of freedom would include the rotation around the bond connecting the phenol (B47542) and triazole rings.

These simulations can identify the most stable conformations and the energy barriers between them. The Radius of Gyration (Rg) is often monitored during MD simulations to assess the compactness of the molecular structure over time. nih.gov In studies of triazole derivatives, MD simulations have been used to understand how the molecule interacts with its environment and how its conformation changes in response. mdpi.comnih.gov

For molecules containing a 1,2,4-triazole ring, prototropic tautomerism is a critical consideration. researchgate.net The triazole ring can exist in different tautomeric forms depending on the position of the proton on the nitrogen atoms. The relative stability of these tautomers can be assessed using quantum chemical calculations, often in combination with a solvent model to account for environmental effects. researchgate.netresearchgate.net

In a study on 2-(3-hetaryl-1,2,4-triazol-5-yl)anilines, the relative stability of possible tautomers was calculated to elucidate the influence of substituents on the tautomeric equilibrium. researchgate.net For 5-(2-hydroxyphenyl)-4-methyl-1,2,4-triazole-3-thione, theoretical calculations were used to investigate the stability of different tautomeric forms. researchgate.net These studies typically find that the relative energies of the tautomers can be influenced by both intramolecular hydrogen bonding and the polarity of the solvent.

Table 3: Relative Stabilities of Tautomers for a Hydroxyphenyl-Triazole Analogue

TautomerRelative Energy (gas phase, kcal/mol)Relative Energy (in solution, kcal/mol)
Tautomer A (1H)0.0 (most stable)0.0 (most stable)
Tautomer B (2H)+2.5+1.8
Tautomer C (4H)+5.1+4.2

Note: The values in this table are hypothetical and for illustrative purposes, based on the general findings of tautomerism studies on related compounds.

Reactivity and Reaction Mechanism Predictions

Computational models are pivotal in predicting how a molecule will react and the pathways it will follow during a chemical transformation.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, is considered the nucleophilic (electron-donating) center, while the LUMO, as the lowest energy empty orbital, is the electrophilic (electron-accepting) center. youtube.comlibretexts.org The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.gov

For this compound, the molecule possesses several key functional groups: a phenol ring, an amino group, and a 1,2,4-triazole ring. The distribution of HOMO and LUMO across these moieties determines the sites of electrophilic and nucleophilic attack.

Nucleophilic Sites (HOMO): The HOMO is generally localized on the electron-rich parts of a molecule. youtube.com In this compound, the phenol ring, with its electron-donating hydroxyl (-OH) and amino (-NH2) groups, is expected to have a high HOMO density. researchgate.net Specifically, the oxygen and nitrogen atoms of these groups, with their lone pairs of electrons, and the ortho and para positions of the benzene (B151609) ring are strong candidates for nucleophilic activity. The nitrogen atoms of the triazole ring also contribute to the molecule's nucleophilicity. nih.gov

Electrophilic Sites (LUMO): The LUMO is typically distributed over the electron-deficient regions. youtube.com The 1,2,4-triazole ring, being a π-deficient heterocycle, is a primary site for electrophilic attack. nih.gov The carbon atoms within the triazole ring and the phenyl ring will likely exhibit significant LUMO character, making them susceptible to attack by nucleophiles.

The interaction between these frontier orbitals dictates the course of many chemical reactions. wikipedia.org For instance, in a reaction with an electrophile, the reaction will most likely occur at the site where the HOMO is largest. Conversely, a nucleophilic attack will target the site where the LUMO is most prominent. youtube.com

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound

FeaturePredicted Location/CharacteristicRationale
HOMO (Nucleophilic Center) Phenol ring (specifically -OH and -NH2 groups), Triazole NitrogensElectron-donating groups increase electron density. Lone pairs on N and O are primary sites for donating electrons. researchgate.netnih.gov
LUMO (Electrophilic Center) 1,2,4-Triazole ring, Phenyl ring carbonsπ-deficient nature of the triazole ring and delocalized π-system of the phenyl ring can accept electrons. nih.gov
HOMO-LUMO Gap Relatively smallThe presence of conjugated systems and heteroatoms tends to lower the energy gap, indicating higher reactivity. nih.govnih.gov

This table is generated based on theoretical principles of FMO theory applied to the specified compound's structural motifs.

Transition state (TS) modeling is a computational technique used to map the energy landscape of a chemical reaction, identifying the highest energy point (the transition state) along the reaction coordinate. This information is crucial for understanding reaction mechanisms, predicting reaction rates, and explaining selectivity.

Reactant and Product Optimization: Calculating the lowest energy structures of the reactants (e.g., a substituted thiosemicarbazide) and the final 1,2,4-triazole product.

Transition State Search: Employing algorithms to locate the transition state structure connecting the reactants and products. This involves identifying a first-order saddle point on the potential energy surface.

Frequency Calculation: Confirming the nature of the stationary points. A stable molecule (reactant, product) will have all real vibrational frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified TS correctly connects the desired species.

For 1,2,3-triazoles formed via azide-alkyne cycloadditions, computational investigations using models like the distortion/interaction activation strain model can reveal how substituents lower the activation energy by reducing the distortion required to reach the transition state. acs.org Similar principles would apply to modeling the formation or subsequent reactions of this compound, providing insights into its synthetic accessibility and derivative chemistry.

Structure-Property Relationship Modeling (Non-Physical/Chemical Properties)

Computational modeling is extensively used to establish relationships between a molecule's structure and its biological or pharmacological properties, guiding the design of new therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. rsc.org The fundamental principle is that the structural features of a molecule, encoded by molecular descriptors, determine its activity.

A 3D-QSAR study on a series of related compounds, such as 1,2,4-triazole derivatives, typically involves the following steps: researchgate.netnih.gov

Dataset Selection: A set of molecules with known biological activities (e.g., IC50 values) is compiled. This set is divided into a "training set" to build the model and a "test set" to validate it. nih.gov

Molecular Modeling and Alignment: The 3D structures of all compounds in the dataset are generated and aligned based on a common scaffold.

Descriptor Calculation: Molecular fields, such as steric and electrostatic fields, are calculated around the aligned molecules. These fields are sampled at various grid points, and the energy values serve as the descriptors.

Model Generation: Statistical methods, like Partial Least Squares (PLS) or k-Nearest Neighbor (kNN), are used to derive a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable). researchgate.net

Model Validation: The predictive power of the QSAR model is assessed using the test set. A high correlation between predicted and actual activity values indicates a robust model. researchgate.net

The resulting QSAR model can be visualized as contour maps, which highlight regions where certain properties (e.g., steric bulk, positive/negative charge) are predicted to increase or decrease biological activity. researchgate.net For a compound like this compound, a QSAR model built from its derivatives could guide the rational design of more potent ligands by suggesting specific structural modifications. For instance, a model might indicate that adding a bulky group at a certain position on the phenol ring would enhance binding to a therapeutic target. researchgate.netnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). ijcrcps.comnih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. nih.gov

The process involves:

Preparation of Receptor and Ligand: Obtaining the 3D structures of the target protein (often from a database like the Protein Data Bank) and the ligand. The ligand's 3D structure is generated and its energy is minimized. ijcrcps.com

Docking Simulation: Using a docking program (e.g., AutoDock), the ligand is placed in the binding site of the protein. nih.gov The program systematically explores various conformations and orientations of the ligand, scoring each one based on a scoring function.

Analysis of Results: The output is a set of "poses" ranked by their binding energy or score. Lower binding energy values typically indicate more favorable binding. nih.gov The best-ranked pose is analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and the protein's amino acid residues. rsc.org

For this compound, docking studies against various theoretical targets (e.g., kinases, enzymes involved in cancer) could be performed. nih.govnih.gov The amino and hydroxyl groups on the phenol ring are potent hydrogen bond donors and acceptors, and the triazole nitrogens can also participate in hydrogen bonding or coordinate with metal ions in the active site. nih.gov The aromatic rings can form favorable π-π stacking or hydrophobic interactions. Docking studies on related 1,2,4-triazole derivatives have shown their ability to bind effectively to targets like aromatase, tubulin, and various kinases, highlighting the potential of this chemical class. ijcrcps.comrsc.org

Table 2: Illustrative Molecular Docking Results for 1,2,4-Triazole Derivatives Against Cancer-Related Targets

Compound ClassProtein TargetBinding Energy (kcal/mol)Key Interacting Residues
1,2,4-Triazole DerivativeAromatase-9.04 to -9.96Not specified
1,2,4-Triazole DerivativeTubulin-6.23 to -7.54Lys B254, Gly A143
Indolyl 1,2,4-TriazoleCDK6-Not specified
Benzotriazole Derivative6GLA (Protein)-7.8Leu828, Leu956, Tyr904

This table presents example data from studies on various triazole derivatives to illustrate the type of information obtained from molecular docking. ijcrcps.comnih.govrsc.org The specific values for this compound would require a dedicated computational study.

A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a ligand to bind to a specific biological target. Pharmacophore modeling is a powerful tool in ligand-based drug design, especially when the 3D structure of the target is unknown. nih.gov

The process involves:

Model Generation: A set of active molecules is superimposed, and their common chemical features are identified to create a 3D pharmacophore model.

Model Validation: The model is tested for its ability to distinguish active compounds from inactive ones in a database.

Virtual Screening: The validated pharmacophore model is used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore features. nih.govnih.gov

The 1,2,4-triazole ring is recognized as an important pharmacophore in medicinal chemistry due to its unique properties, including its ability to form hydrogen bonds, its dipole character, and its metabolic stability. nih.gov For this compound, a pharmacophore model would likely include:

A hydrogen bond donor feature (from the -OH and -NH2 groups).

A hydrogen bond acceptor feature (from the -OH group and triazole nitrogens).

An aromatic ring feature (from the phenol ring).

This model could then be used in a virtual screening campaign to identify new molecules from vast chemical libraries that possess these essential features in the correct spatial arrangement, leading to the discovery of new potential drug candidates. nih.gov

Supramolecular Chemistry and Materials Science Applications Non Biological

Design of Supramolecular Architectures Incorporating 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol

The self-assembly of molecules into well-defined, ordered structures is a cornerstone of supramolecular chemistry. The specific functional groups on this compound are instrumental in directing these non-covalent interactions.

The this compound molecule possesses a rich array of sites for hydrogen bonding. The amino (-NH2) and hydroxyl (-OH) groups on the phenol (B47542) ring can act as hydrogen bond donors, while the nitrogen atoms of the triazole ring are effective hydrogen bond acceptors. This combination allows for the formation of extensive and robust hydrogen-bonding networks.

The self-assembly process can be influenced by factors such as solvent polarity and the presence of competing hydrogen bonding species. In solution, the equilibrium between different hydrogen-bonded aggregates can be tuned, offering a pathway to control the assembly process.

Table 1: Potential Hydrogen Bonding Interactions in this compound

Donor GroupAcceptor Atom/GroupType of InteractionPotential Supramolecular Motif
Phenolic -OHTriazole NStrong O-H···NChains, Dimers
Amino -NH₂Triazole NN-H···NChains, Sheets
Amino -NH₂Phenolic -OHN-H···OIntramolecular or Intermolecular
Aromatic C-HTriazole NWeak C-H···N3D Network Stabilization
Aromatic C-HPhenolic -OHWeak C-H···O3D Network Stabilization

The 1,2,4-triazole (B32235) moiety is an excellent ligand for a wide range of metal ions, making this compound a promising building block for coordination polymers and metal-organic frameworks (MOFs). rsc.orgmdpi.com The triazole ring can coordinate to metal centers through its nitrogen atoms, acting as a bridging ligand to create extended one-, two-, or three-dimensional networks. mdpi.comresearchgate.net

The incorporation of the aminophenol group adds another layer of functionality. The hydroxyl and amino groups can also participate in coordination or act as sites for post-synthetic modification. The synthesis of MOFs with functionalized triazole ligands has been shown to yield materials with interesting properties, such as porosity and catalytic activity. rsc.orgresearchgate.net For example, mixed-metal MOFs using 3,5-diamino-1,2,4-triazole have been successfully synthesized. rsc.org

The choice of metal ion and reaction conditions can direct the dimensionality and topology of the resulting coordination polymer. The combination of the bridging triazole and the potential for hydrogen bonding from the aminophenol substituent could lead to the formation of robust and functional MOFs. These materials could have applications in gas storage, separation, and catalysis.

Table 2: Potential Coordination Modes of this compound in CPs and MOFs

Coordinating Group(s)Metal Ion ExamplePotential Structure
Triazole N atomsCu(II), Zn(II), Ag(I)1D Chains, 2D Layers, 3D Frameworks
Triazole N and Phenolic OLanthanide ionsChelating complexes, Bridged structures
Triazole N and Amino NTransition metalsHeterometallic frameworks

Functional Material Development

The electronic and structural features of this compound suggest its potential for use in the development of functional materials with tailored properties.

Compounds containing both electron-donating (aminophenol) and electron-withdrawing (triazole) moieties connected through a π-conjugated system are of great interest for optoelectronic applications. nih.gov Theoretical studies using Density Functional Theory (DFT) on similar triazole derivatives have been employed to predict their electronic properties, such as the HOMO-LUMO energy gap, which is crucial for determining their potential in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govunesp.brredalyc.org

The intramolecular charge transfer character in such D-π-A systems can lead to interesting photophysical properties, including fluorescence. nih.gov For this compound, it is hypothesized that the electronic transition from the highest occupied molecular orbital (HOMO), likely localized on the electron-rich aminophenol part, to the lowest unoccupied molecular orbital (LUMO), associated with the electron-deficient triazole ring, would be in the UV-visible region. Computational studies on related systems suggest that the energy gap can be tuned by chemical modification, offering a strategy to design materials with specific absorption and emission characteristics. nih.gov

The ability of the triazole ring to coordinate with metal ions and the potential for the aminophenol group to interact with various analytes through hydrogen bonding or redox processes form the theoretical basis for the use of this compound in chemical sensors.

The coordination of metal ions to the triazole moiety can lead to changes in the photophysical properties of the molecule, such as fluorescence quenching or enhancement, which can be harnessed for ion sensing. Similarly, the phenolic hydroxyl group can be deprotonated in the presence of anions, leading to a colorimetric or fluorometric response. Theoretical calculations can aid in predicting the binding affinities for different ions and the resulting spectroscopic changes.

The incorporation of functional molecules like this compound into polymer matrices is a viable strategy to develop new composite materials with enhanced properties. The amino and hydroxyl groups on the molecule provide reactive sites for grafting onto or cross-linking with polymer chains.

For instance, aminophenols can be polymerized to form conductive polymers like polyaniline derivatives. researchgate.netmdpi.com The introduction of the triazole functionality could further modify the electronic properties and enhance the thermal stability of the resulting polymer. Blending this compound with commodity polymers could also impart new functionalities, such as improved flame retardancy, due to the nitrogen-rich nature of the triazole ring, or enhanced adhesive properties. The synthesis of new polymers from triazole derivatives has been explored to create materials with diverse applications. researchgate.net

Catalytic Applications of Derivatives and Metal Complexes

The integration of this compound derivatives into metal complexes has opened new avenues for the development of advanced catalysts. The triazole ring, with its multiple nitrogen atoms, provides robust coordination sites for metal ions, while the aminophenol moiety can be strategically modified to fine-tune the steric and electronic environment around the metal center. This adaptability is crucial for optimizing catalytic performance in various chemical transformations.

The design of catalysts based on this compound derivatives involves the strategic selection of the metal center and the tailored synthesis of the triazole ligand. The resulting metal complexes can function as either homogeneous or heterogeneous catalysts, depending on their solubility in the reaction medium.

Homogeneous Catalysis:

Homogeneous catalysts are molecularly dispersed in the reaction medium, offering high activity and selectivity due to the well-defined nature of the active sites. Metal complexes of this compound derivatives are particularly promising in this regard. For instance, copper(II) complexes of triazole derivatives have demonstrated significant catalytic activity in oxidation reactions. A notable example involves the use of copper(II) complexes with 3-methyl-5-pyridin-2-yl-1,2,4-triazole for the selective oxidation of styrene (B11656) to benzaldehyde (B42025) and cyclohexane (B81311) to a mixture of cyclohexanol (B46403) and cyclohexanone (B45756) (KA oil). nih.govrsc.org Although this ligand is not a direct derivative of this compound, the underlying principle of using a triazole-based ligand to stabilize a catalytically active copper center is directly applicable.

The synthesis of such homogeneous catalysts typically involves the reaction of a suitable metal salt with the triazole ligand in a solvent in which both are soluble. The resulting complex can then be isolated and characterized before being used in a catalytic reaction.

Heterogeneous Catalysis:

Heterogeneous catalysts exist in a different phase from the reactants, offering advantages in terms of catalyst separation and recycling. Derivatives of this compound can be immobilized on solid supports to create robust heterogeneous catalysts. One approach involves the synthesis of coordination polymers where the triazole ligand bridges multiple metal centers, forming an extended network. For example, copper(II) can form one-dimensional chains with 4-amino-4H-1,2,4-triazole and chloride ligands. nih.gov

Another strategy for creating heterogeneous catalysts is to encapsulate metal-triazole complexes within the nanopores of materials like zeolites. This approach was demonstrated with a thio-Schiff base derived from 4-amino-2,4-dihydro-1,2,4-triazole-5-thione, which, when encapsulated in zeolite-Y, acted as a heterogeneous catalyst for styrene oxidation. nih.gov

The synthesis of these heterogeneous catalysts is more complex and can involve techniques such as solvothermal synthesis for coordination polymers or impregnation and ion-exchange for supported catalysts.

Catalytic Systems and Performance:

The following table summarizes representative catalytic systems based on triazole derivatives, highlighting the catalyst type, reaction, and key findings.

Catalyst SystemCatalyst TypeReactionKey FindingsReference
Copper(II) complexes with 3-methyl-5-pyridin-2-yl-1,2,4-triazoleHomogeneousOxidation of styrene and cyclohexaneHigh selectivity towards benzaldehyde from styrene and KA oil from cyclohexane. nih.govrsc.org
Copper and Zinc complexes with triazole-bispidinone ligandsHomogeneousHenry (nitroaldol) reactionEffective catalysis of the carbon-carbon bond-forming reaction. nih.govresearchgate.netmdpi.com
Iron complexes with triazole-based directing groupsHomogeneousC-H functionalizationEnables selective functionalization of C-H bonds. semanticscholar.org
Thio-Schiff base of a triazole derivative in zeolite-YHeterogeneousOxidation of styreneProduced a mixture of styrene oxide, benzaldehyde, and other products. nih.gov

Mechanistic Studies of Catalytic Cycles

Understanding the mechanism of a catalytic cycle is paramount for optimizing catalyst performance and designing new, more efficient catalysts. For metal complexes of this compound derivatives, mechanistic studies often focus on identifying the active species, the role of the ligand, and the elementary steps of the reaction.

Oxidation Catalysis:

In oxidation reactions catalyzed by copper-triazole complexes, the mechanism is believed to involve the activation of an oxidant, such as hydrogen peroxide or molecular oxygen, by the copper center. The triazole ligand plays a crucial role in stabilizing the copper ion in various oxidation states (e.g., Cu(I), Cu(II), Cu(III)) that are accessible during the catalytic cycle.

A plausible mechanistic pathway for the oxidation of substrates like styrene or cyclohexane could involve the following steps:

Formation of a Copper-Peroxo or Copper-Oxo Species: The copper catalyst reacts with the oxidant to form a highly reactive intermediate.

Substrate Binding: The substrate coordinates to the activated copper center.

Oxygen Atom Transfer: The oxygen atom is transferred from the copper intermediate to the substrate, leading to the oxidized product.

Product Release and Catalyst Regeneration: The product dissociates from the copper center, and the catalyst is regenerated for the next cycle.

A study on the oxidative degradation of a triazole antifungal agent, while not a catalytic study, provides insight into a potential radical-mediated oxidation pathway. nih.gov This study suggests that the initiation step involves hydrogen atom abstraction, leading to a radical intermediate that then reacts with molecular oxygen. A similar radical mechanism could be at play in some catalytic oxidation reactions.

Carbon-Carbon Bond Formation:

In the case of the Henry reaction catalyzed by copper and zinc complexes of triazole-bispidinone ligands, the mechanism likely involves the coordination of both the nitroalkane and the aldehyde to the metal center. nih.govmdpi.com The triazole moiety, with its electron-donating properties, can influence the Lewis acidity of the metal center, which in turn affects the deprotonation of the nitroalkane to form the nucleophilic nitronate anion. The metal center then acts as a template, bringing the reactants together in the correct orientation for the carbon-carbon bond to form.

C-H Functionalization:

For iron-catalyzed C-H functionalization reactions that utilize triazole-based directing groups, the triazole moiety coordinates to the iron center, positioning the catalyst in close proximity to the C-H bond to be activated. semanticscholar.org The mechanism is thought to proceed through a cyclometalated intermediate, where the C-H bond is broken and a carbon-metal bond is formed. This is followed by reaction with the coupling partner and reductive elimination to form the final product and regenerate the catalyst.

The following table outlines a generalized mechanistic scheme for oxidation catalysis by a metal-triazole complex.

StepDescription
1. Catalyst ActivationThe metal-triazole complex reacts with an oxidant (e.g., H₂O₂, O₂) to form a high-valent metal-oxo or metal-peroxo species.
2. Substrate CoordinationThe organic substrate binds to the activated metal center.
3. Oxygen TransferThe oxygen atom is transferred from the metal to the substrate, forming the oxidized product. This can occur via a concerted or a stepwise radical mechanism.
4. Product DissociationThe oxidized product is released from the coordination sphere of the metal.
5. Catalyst RegenerationThe metal center returns to its initial oxidation state, ready to start a new catalytic cycle.

Derivatives and Analogs: Theoretical Structure Activity Relationship Sar Studies

Rational Design and Synthesis of Chemically Modified Analogs

The rational design of analogs of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol involves a strategic approach to modifying its core structure to enhance desired properties. This process relies on a deep understanding of the chemical reactivity and properties of the phenol (B47542), amino, and triazole moieties. The synthesis of these analogs often employs established organic chemistry reactions, tailored to introduce specific functional groups at designated positions. zsmu.edu.uasemanticscholar.org

Systematic Substitution at Phenol, Amino, and Triazole Moieties

Phenol Moiety: The hydroxyl group of the phenol ring is a key site for modification. It can be alkylated, acylated, or replaced with other functional groups to alter the molecule's hydrogen bonding capacity and lipophilicity. For instance, the synthesis of ether derivatives can be achieved by reacting the phenol with alkyl halides in the presence of a base.

Amino Moiety: The amino group offers another point for diversification. It can be acylated to form amides, alkylated to secondary or tertiary amines, or converted to other nitrogen-containing functional groups. These modifications can influence the molecule's basicity and its ability to form hydrogen bonds. zsmu.edu.ua Protecting the amino group, for example with a tert-butoxycarbonyl (Boc) group, can be a strategic step to direct reactions to other parts of the molecule. zsmu.edu.ua

Triazole Moiety: The 1,2,4-triazole (B32235) ring itself presents multiple opportunities for substitution. The nitrogen atoms in the ring can be alkylated, and the carbon atoms can be functionalized, for example, by introducing thio groups which can then be further reacted. semanticscholar.orgmdpi.com The synthesis of such derivatives often involves multi-step reaction sequences starting from precursors like thiocarbohydrazide. The 1,2,4-triazole ring is a versatile scaffold that can be modified to create a wide array of analogs. nih.gov

The synthesis of a new series of 4-amino-4H-1,2,4-triazole derivatives has been achieved by reacting various aryl aldehydes and ketones. researchgate.net For example, the reaction of 4-amino-4H-1,2,4-triazole with 4-(dimethylamino)benzaldehyde (B131446) yields (E)-4-((4-(dimethylamino)benzylidene)amino)-4H-1,2,4-triazole. researchgate.net Similarly, reacting 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with different aldehydes can produce a variety of Schiff bases. researchgate.net

Isosteric Replacements within the Chemical Compound Framework

Classical Isosteres: Common isosteric replacements include substituting a hydroxyl group with a thiol group or an amino group, or replacing a hydrogen atom with a fluorine atom. estranky.sk These changes can subtly alter the molecule's acidity, basicity, and hydrogen bonding capabilities.

Non-Classical Isosteres: More complex replacements can involve substituting entire ring systems. For instance, the phenyl ring could be replaced with other aromatic or heteroaromatic rings like pyridine (B92270) or thiophene (B33073) to explore different electronic distributions and steric profiles. The 1,2,4-triazole ring itself can be considered a bioisostere of an amide bond, offering improved metabolic stability. nih.govunimore.it The 1,4-disubstituted 1,2,3-triazole is a known isostere for the trans-amide bond. nih.gov

The following table provides examples of potential isosteric replacements for the functional moieties of this compound.

Original MoietyIsosteric ReplacementRationale for Replacement
Phenol (-OH)Thiophenol (-SH)Similar size and hydrogen bonding capability, but different acidity.
Amino (-NH2)Hydroxyl (-OH)Similar size and ability to participate in hydrogen bonding. estranky.sk
Phenyl RingPyridine RingIntroduces a nitrogen atom, altering electronic properties and potential for hydrogen bonding.
1,2,4-Triazole1,2,3-TriazoleAlters the arrangement of nitrogen atoms, potentially affecting binding interactions. unimore.it
1,2,4-TriazoleOxadiazoleReplaces a nitrogen atom with an oxygen atom, changing the electronic and hydrogen bonding properties. nih.gov

Theoretical Models for Predicting Structural Effects on Interaction Profiles

Computational chemistry plays a crucial role in modern drug design by providing theoretical models that can predict how structural modifications will affect a molecule's behavior. These models help to prioritize which analogs to synthesize, saving time and resources.

Computational Analysis of Conformational Flexibility and Steric Effects

The three-dimensional shape and flexibility of a molecule are critical for its interactions. Computational methods can be used to analyze these properties.

Conformational Analysis: Techniques like molecular mechanics and quantum mechanics calculations can be used to determine the preferred conformations of this compound and its analogs. Understanding the rotational barriers around single bonds, such as the bond connecting the phenyl and triazole rings, is essential. The molecule generally exhibits a non-planar geometry, with a distinct dihedral angle between the phenyl and triazole rings. nih.gov

Steric Hindrance: The introduction of bulky substituents can restrict conformational freedom and may hinder the molecule's ability to fit into a binding site. Molecular modeling can visualize and quantify these steric effects, helping to avoid the design of analogs that are too sterically hindered.

Electronic Property Modulation through Substituent Effects

The electronic properties of a molecule, such as its charge distribution and ability to donate or accept electrons, are fundamental to its reactivity and interactions.

Electron-Donating and Electron-Withdrawing Groups: The addition of electron-donating groups (e.g., -CH3, -OCH3) or electron-withdrawing groups (e.g., -NO2, -CF3) to the phenyl ring can significantly alter the electronic properties of the entire molecule. mdpi.com These effects are transmitted through the aromatic system and can influence the acidity of the phenol, the basicity of the amino group, and the reactivity of the triazole ring.

Quantum Chemical Calculations: Computational methods like Density Functional Theory (DFT) can be used to calculate various electronic properties, including: mdpi.com

Molecular Electrostatic Potential (MEP): This provides a map of the charge distribution on the molecule's surface, indicating regions that are likely to engage in electrostatic interactions.

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding a molecule's reactivity and its ability to participate in charge-transfer interactions. The introduction of substituents can tune the HOMO-LUMO energy gap. mdpi.com

Bioisosterism and Scaffold Hopping Principles in Analog Design (Focus on chemical design, not biological outcomes)

Bioisosterism and scaffold hopping are advanced strategies in medicinal chemistry that aim to create novel molecular architectures with desired properties. nih.govnih.gov

Bioisosterism: As previously mentioned, bioisosterism involves the replacement of a functional group with another that has similar physicochemical properties. estranky.sk This can lead to analogs with improved properties while retaining the key interactions of the parent molecule. The goal is to create a new molecule that is structurally different but functionally similar. baranlab.org

Scaffold Hopping: This strategy involves replacing the central core or "scaffold" of the molecule with a different one, while maintaining the spatial arrangement of the key functional groups. nih.gov For this compound, this could involve replacing the phenyl-triazole core with a completely different heterocyclic system that can position the amino and hydroxyl (or isosteric) groups in a similar orientation. Data mining and molecular similarity methods are often used to identify suitable replacement scaffolds. nih.gov

Advanced Analytical Methodologies for Purity and Transformation Monitoring Excluding Biological Matrices

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and quantification of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol from related substances. The choice between liquid and gas chromatography is primarily dictated by the compound's inherent physicochemical properties, namely its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and quantification of this compound, owing to the compound's polar nature and low volatility. A typical analytical method would be a reversed-phase HPLC (RP-HPLC) approach coupled with a Photodiode Array (PDA) or UV detector.

Method development for this compound would involve the systematic optimization of several key parameters to achieve adequate separation from potential impurities, such as starting materials, isomers (e.g., 4-amino-2-(4H-1,2,4-triazol-4-yl)phenol), and degradation products. Key considerations include the selection of a stationary phase, typically a C18 or C8 column, and a mobile phase. pom.go.id The mobile phase would likely consist of an aqueous buffer (e.g., acetate (B1210297) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. pom.go.idnih.gov A gradient elution is often preferred over isocratic elution to ensure the effective separation of compounds with a wide range of polarities. nih.gov

Validation of the developed HPLC method is essential to ensure its reliability, accuracy, and precision. pom.go.idnih.gov This process involves evaluating several parameters as outlined by international guidelines.

Table 1: Illustrative HPLC Method and Validation Parameters for this compound Analysis

ParameterTypical Condition/SpecificationPurpose
Chromatographic Conditions
ColumnC18, 250 mm x 4.6 mm, 5 µmProvides separation based on hydrophobicity.
Mobile PhaseA: 0.05 M Acetate Buffer (pH 5.5) B: AcetonitrileEnables elution of polar and non-polar analytes.
Elution ModeGradientEnsures resolution of a wide range of impurities.
Flow Rate1.0 mL/minMaintains consistent retention times.
DetectionPDA/UV at ~280-300 nmDetects aromatic and heterocyclic chromophores.
Column Temperature30-40°CEnsures reproducible retention times.
Validation Parameters
SpecificityResolution > 1.5 between analyte and impuritiesConfirms the method's ability to assess the analyte unequivocally.
LinearityCorrelation coefficient (r²) > 0.999Demonstrates a direct proportional relationship between concentration and detector response.
AccuracyRecovery of 98.0% - 102.0%Measures the closeness of test results to the true value.
Precision (RSD)Repeatability: ≤ 1.0% Intermediate Precision: ≤ 2.0%Shows the degree of scatter between a series of measurements.
Limit of Quantitation (LOQ)Signal-to-Noise ratio ≥ 10Defines the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

This table presents hypothetical yet representative data based on validated methods for structurally similar compounds like aminophenols and triazole derivatives. pom.go.idnih.govavantorsciences.com

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The compound's high polarity, due to the phenolic hydroxyl and primary amino groups, along with its low volatility, prevents it from being readily vaporized and passed through a GC column without thermal degradation. dnu.dp.uaiu.edu Therefore, a chemical derivatization step is mandatory to enhance its volatility and thermal stability. researchgate.net

Derivatization involves replacing the active hydrogens on the amine and hydroxyl groups with non-polar, thermally stable moieties. iu.eduresearchgate.net Common approaches include silylation and acylation. Silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), react with the -OH and -NH2 groups to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and amines, respectively. iu.eduresearchgate.net Acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) can also be used. iu.edu

Once derivatized, the resulting non-polar analogue can be analyzed by GC-MS. The GC separates the derivative from other volatile components, and the Mass Spectrometer (MS) provides structural information based on the fragmentation pattern, allowing for definitive identification and quantification. Studies on other 1,2,4-triazole (B32235) derivatives have shown that GC-MS is applicable, although peak shape and response can be affected by the polarity of the substituents. dnu.dp.ua

Table 2: Potential Derivatization Reactions for GC-MS Analysis of this compound

Derivatization AgentAbbreviationTarget Functional GroupsResulting Derivative
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAPhenolic -OH, Amino -NH₂Di-TMS derivative
N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamideMTBSTFAPhenolic -OH, Amino -NH₂Di-TBDMS derivative
Trifluoroacetic anhydrideTFAAPhenolic -OH, Amino -NH₂Di-Trifluoroacetyl derivative

This table outlines common derivatization strategies; the optimal reagent and reaction conditions would require experimental evaluation. iu.eduresearchgate.netresearchgate.net

Electrochemical Methods for Redox Characterization

Electrochemical techniques are powerful tools for investigating the redox properties of this compound. They provide insights into the molecule's electrochemical stability, oxidation/reduction potentials, and the number of electrons involved in redox processes.

Cyclic Voltammetry (CV) is an effective method for probing the electrochemical behavior of this compound. The molecule contains two electroactive moieties: the aminophenol group and the 1,2,4-triazole ring. However, studies on related structures indicate that the triazole ring itself is often not redox-active under typical CV conditions. mdpi.com Therefore, the electrochemical signature of the compound is expected to be dominated by the aminophenol portion.

The electrochemical oxidation of aminophenol isomers is well-documented. researchgate.net For a p-aminophenol structure, oxidation is typically an irreversible process that proceeds via a two-electron, two-proton transfer to form a quinone-imine species. researchgate.net In the cyclic voltammogram of this compound, one would expect to observe an anodic (oxidation) peak during the forward scan, with no corresponding cathodic (reduction) peak on the reverse scan, confirming the irreversible nature of the oxidation. researchgate.net

By varying the scan rate, one can determine if the process is diffusion-controlled or adsorption-controlled. A linear relationship between the peak current and the square root of the scan rate would indicate a diffusion-controlled process, which is common for the oxidation of aminophenols. mdpi.com

Table 3: Predicted Cyclic Voltammetry Characteristics for this compound

ParameterPredicted ObservationInterpretation
Oxidation Potential (Epa) Anodic peak presentIndicates the potential at which the compound is oxidized.
Reduction Potential (Epc) Cathodic peak absent or significantly diminishedSuggests an irreversible or quasi-reversible electrochemical process.
Process Type Irreversible oxidationThe oxidized product (quinone-imine) is unstable and likely undergoes rapid follow-up chemical reactions.
Mechanism Diffusion-controlledThe rate of reaction is limited by the mass transport of the analyte to the electrode surface.
pH Dependence Oxidation potential shifts to less positive values with increasing pHIndicates that protons are involved in the electrode reaction.

These predictions are based on the known electrochemical behavior of p-aminophenol and triazole derivatives. mdpi.comresearchgate.net

Controlled-potential coulometry is a complementary technique to CV that can be used to definitively determine the number of electrons (n) transferred during the electrochemical oxidation of this compound. In this experiment, the potential of the working electrode is held at a value just past the anodic peak potential observed in the CV. The total charge (Q) passed over the course of the complete electrolysis of a known amount of the compound is measured.

According to Faraday's law of electrolysis, the total charge passed is directly proportional to the number of moles of the reactant (N) and the number of electrons transferred per molecule (n).

The relationship is given by the equation: Q = nFN where:

Q is the total charge in coulombs.

n is the number of electrons transferred per molecule.

F is the Faraday constant (approximately 96,485 C/mol).

N is the number of moles of the analyte.

For the oxidation of the aminophenol moiety to a quinone-imine, the expected value for 'n' is 2. researchgate.net Coulometric analysis would provide experimental verification of this two-electron transfer process.

Table 4: Application of Coulometry to Determine Electron Transfer

Measured ParameterSymbolUnitRole in Calculation
Total Charge PassedQCoulombs (C)Measured experimentally.
Amount of SubstanceNMoles (mol)Known quantity of the analyte used.
Faraday ConstantFCoulombs per mole (C/mol)A fundamental physical constant.
Calculated Parameter
Number of Electronsn(dimensionless)Calculated as n = Q / (F * N). Expected to be ~2.

Future Research Directions and Interdisciplinary Potential

Application of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

The advancement of artificial intelligence (AI) and machine learning (ML) presents a transformative opportunity in chemical research. These computational tools can significantly accelerate the discovery and development of novel molecules by predicting their properties and synthetic accessibility.

For 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol, AI and ML can be leveraged to design analogs with enhanced characteristics. By creating vast virtual libraries of derivatives through in-silico modification of the parent structure, ML models can be trained on existing experimental data to predict various properties such as biological activity, solubility, and receptor binding affinity. mdpi.com This approach bypasses the time-consuming and resource-intensive process of synthesizing and screening every potential compound. For instance, ML algorithms can identify which substitutions on the phenyl or triazole ring are most likely to yield a desired outcome, guiding synthetic efforts toward the most promising candidates. mdpi.com

Furthermore, AI can revolutionize synthesis planning. Retrosynthesis prediction algorithms can propose novel and efficient synthetic routes to the target compound and its derivatives. By analyzing vast databases of chemical reactions, these tools can identify pathways that are more cost-effective, have higher yields, or are more environmentally friendly than traditional methods.

Table 1: Hypothetical Application of Machine Learning in Analog Design

Derivative of this compound Predicted Property (e.g., Kinase Inhibition IC50) Confidence Score Synthesis Feasibility
5-fluoro-2-amino-4-(4H-1,2,4-triazol-4-yl)phenol 0.5 µM 92% High
2-amino-5-chloro-4-(4H-1,2,4-triazol-4-yl)phenol 1.2 µM 88% High
2-amino-4-(5-methyl-4H-1,2,4-triazol-4-yl)phenol 3.5 µM 85% Medium

Exploration of Novel Reaction Pathways for Enhanced Efficiency

While established methods exist for the synthesis of 1,2,4-triazole (B32235) derivatives, there is a continuous drive to develop more efficient, sustainable, and scalable reaction pathways. researchgate.netnuph.edu.ua Future research could focus on several innovative strategies for the synthesis of this compound.

One promising area is the development of one-pot or multicomponent reactions. nih.gov These strategies involve combining three or more reactants in a single vessel to form the final product, which minimizes waste, reduces reaction time, and simplifies purification processes. The exploration of novel catalysts, such as metal-organic frameworks (MOFs) or enzyme-based catalysts, could also lead to milder reaction conditions and improved selectivity.

Flow chemistry represents another frontier for synthesis optimization. Performing reactions in continuous-flow reactors offers precise control over parameters like temperature, pressure, and reaction time, often leading to higher yields, improved safety, and easier scalability compared to traditional batch processing. Investigating the use of microwave-assisted synthesis could also significantly shorten reaction times for key steps in the formation of the triazole ring. orgsyn.org

Table 2: Comparison of Conventional vs. Novel Synthesis Pathways

Feature Conventional Pathway (Hypothetical) Novel Pathway (Proposed)
Number of Steps 4-5 steps 1-2 steps (Multicomponent Reaction)
Solvents Potentially hazardous organic solvents Greener solvents (e.g., ethanol, water)
Catalyst Strong acids or bases Recyclable solid-phase catalyst
Reaction Time 24-48 hours 1-3 hours (Microwave-assisted)
Yield Moderate High

| Sustainability | Higher waste generation | Atom-economical, lower waste |

Integration with Emerging Fields in Chemical Science and Engineering

The functional groups of this compound make it an ideal candidate for integration into advanced materials and systems. Its potential extends far beyond traditional medicinal chemistry into materials science, chemical biology, and nanotechnology.

In materials science , the compound could serve as a monomer or a functional building block for novel polymers. The amino and hydroxyl groups are suitable for polymerization reactions, and the triazole ring can impart desirable properties such as thermal stability, corrosion resistance, or specific binding capabilities. These polymers could find applications in high-performance coatings, membranes for separation processes, or as components in organic electronic devices. rsc.org

In chemical biology , the molecule could be developed into a chemical probe to study biological systems. By attaching a fluorescent tag or a reactive group, it could be used to label and visualize specific proteins or cellular structures. The triazole moiety is known to participate in various biological interactions, suggesting that the compound could be a scaffold for developing inhibitors or modulators of enzyme activity. nih.gov

In nanotechnology , this compound could be used to functionalize the surface of nanoparticles. This could enhance their stability, biocompatibility, or enable them to target specific cells or tissues for applications in diagnostics and targeted drug delivery.

Table 3: Potential Interdisciplinary Applications

Field Application Rationale
Materials Science Synthesis of functional polymers Amino and hydroxyl groups for polymerization; triazole for thermal stability.
Chemical Engineering Development of corrosion inhibitors Nitrogen-rich triazole ring can adsorb onto metal surfaces.
Supramolecular Chemistry Design of self-assembling systems Hydrogen bonding capabilities of amino, hydroxyl, and triazole groups.
Nanotechnology Surface functionalization of nanoparticles Covalent attachment via amino/hydroxyl groups for targeted delivery.

| Chemical Biology | Development of enzyme inhibitors | The 1,2,4-triazole scaffold is a known pharmacophore. nih.gov |

Theoretical Contributions to Fundamental Organic and Supramolecular Chemistry

Beyond its practical applications, this compound offers a platform for investigating fundamental concepts in chemistry. Theoretical and computational studies can provide deep insights into its structure, properties, and interactions. researchgate.net

Fundamental Organic Chemistry: Detailed computational analysis using methods like Density Functional Theory (DFT) can elucidate the electronic structure, aromaticity, and reactivity of the molecule. Such studies can explain the regioselectivity of electrophilic or nucleophilic substitution reactions on the phenyl ring and predict the most likely sites for derivatization. Understanding the tautomeric equilibrium of the 4H-1,2,4-triazole ring and how it is influenced by the substituted phenol (B47542) is another area of fundamental interest.

Supramolecular Chemistry: The compound is an excellent model for studying non-covalent interactions. It possesses multiple hydrogen bond donor (N-H, O-H) and acceptor (N atoms of the triazole) sites, making it capable of forming intricate hydrogen-bonded networks. researchgate.net Investigating the self-assembly of this molecule in the solid state can lead to the formation of novel supramolecular architectures like tapes, sheets, or porous frameworks. These studies contribute to a deeper understanding of molecular recognition and the principles that govern the bottom-up construction of complex molecular systems.

Table 4: Potential Theoretical Studies and Their Contributions

Type of Study Method Potential Contribution
Electronic Structure Analysis DFT, Ab initio calculations Understanding of reactivity, aromaticity, and charge distribution.
Reaction Mechanism Elucidation Transition State Theory Predicting the most favorable pathways for synthesis and reactions.
Molecular Docking Computational Docking Simulations Predicting binding modes with biological targets like enzymes. nih.gov
Crystal Structure Prediction Solid-state DFT, Polymorph prediction Understanding solid-state packing and hydrogen bonding networks.

| Supramolecular Assembly | Molecular Dynamics Simulations | Simulating the formation of higher-order structures in solution. |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is synthesized via cyclocondensation reactions. A common approach involves reacting diformylhydrazine with o-aminophenol in a sealed autoclave at 443 K for 48 hours, yielding ~64% after purification . Alternatively, Schiff base formation using methanolic solutions of precursors (e.g., 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol) under reflux conditions can be employed . Optimization focuses on solvent choice (methanol/water), temperature control (443 K for autoclave vs. reflux at ~343 K), and reaction time (2–3 days). Elemental analysis and FTIR are critical for verifying intermediate purity .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • FTIR : Identifies functional groups (e.g., N-H stretch in triazole at ~3200 cm⁻¹, phenolic O-H at ~3400 cm⁻¹) .
  • UV-Vis : Monitors π→π* transitions in the triazole-phenol system (λmax ~270–290 nm) .
  • XRD : Resolves crystalline structure and phase purity .
  • SEM/AFM : Assesses nanoparticle morphology in metal complexes .
  • NMR : ¹H and ¹³C spectra resolve proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and hydrogen bonding networks. For example, the triazole ring in 2-(4H-1,2,4-triazol-4-yl)phenol exhibits a planar geometry with C-N bond lengths of 1.31–1.38 Å, confirmed via SHELX refinement . ORTEP-3 visualizes thermal ellipsoids and disorder, critical for validating tautomeric forms (e.g., triazole vs. triazolium) .

Q. What strategies address contradictory biological activity data across studies, such as varying IC₅₀ values in antiproliferative assays?

  • Methodological Answer : Discrepancies arise from:

  • Cell line specificity : MCF-7 (breast cancer) vs. other lines may show differential sensitivity due to tubulin isoform expression .
  • Assay conditions : MTT assay viability thresholds (e.g., 24 vs. 48-hour exposure) impact IC₅₀. Normalize data using positive controls (e.g., cisplatin) and statistical tools (error analysis via Student’s t-test) .
  • Sample purity : Impurities >0.1% (e.g., synthetic byproducts) can skew results; validate via HPLC-MS .

Q. What methodologies are recommended for identifying and quantifying synthetic byproducts or impurities?

  • Methodological Answer :

  • HPLC-MS : Detects low-abundance impurities (e.g., structural isomers or Schiff base intermediates) with a C18 column and acetonitrile/water gradient .
  • XRD : Differentiates crystalline polymorphs or solvates that may form during synthesis .
  • Elemental analysis : Deviations >0.3% in C/H/N/S indicate contamination .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

  • Methodological Answer :

  • Triazole substitution : Introducing electron-withdrawing groups (e.g., -NO₂) at the 5-position increases metal-binding affinity in Schiff base complexes, enhancing antiproliferative activity .
  • Phenol functionalization : Methylation of the phenolic -OH reduces solubility but improves membrane permeability, tested via logP measurements .
  • Metal coordination : Ag(I) or Pd(II) complexes exhibit higher apoptosis induction (via AO/EB staining) compared to free ligands .

Q. What are the challenges in interpreting NMR spectral data for this compound, and how can they be mitigated?

  • Methodological Answer : Challenges include:

  • Signal overlap : Aromatic protons in the triazole-phenol system (δ 6.8–7.5 ppm) may overlap. Use high-field NMR (≥500 MHz) and 2D techniques (COSY, HSQC) .
  • Tautomerism : Triazole ring protonation states (1H vs. 4H forms) cause splitting. Perform variable-temperature NMR to identify dynamic equilibria .
  • Solvent artifacts : Methanol-d₄ can exchange with phenolic -OH; use DMSO-d₆ for sharper signals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.